N~3~-(3,4-DIMETHOXYPHENYL)-2-METHYL-3-FURAMIDE
Overview
Description
N~3~-(3,4-DIMETHOXYPHENYL)-2-METHYL-3-FURAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a furan ring substituted with a 3,4-dimethoxyphenyl group and a methyl group, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(3,4-DIMETHOXYPHENYL)-2-METHYL-3-FURAMIDE typically involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetate under the action of sodium ethoxide to form an intermediate, which is then hydrolyzed and reduced to obtain the final product . The reaction conditions often include controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N~3~-(3,4-DIMETHOXYPHENYL)-2-METHYL-3-FURAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like chromium(VI) oxide.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Chromium(VI) oxide, potassium permanganate.
Reducing agents: Hydrogen gas, palladium on carbon.
Substituting agents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N~3~-(3,4-DIMETHOXYPHENYL)-2-METHYL-3-FURAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and corrosion inhibitors
Mechanism of Action
The mechanism of action of N3-(3,4-DIMETHOXYPHENYL)-2-METHYL-3-FURAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biochemical and physiological effects. For example, it has been found to induce apoptosis in cancer cells by inhibiting certain proteins involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.
2-Chloro-N-(3,4-dimethoxyphenyl)acetamide:
N-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-N-methyl-1,3-thiazole-4-carboxamide: Known for its anticancer properties.
Uniqueness
N~3~-(3,4-DIMETHOXYPHENYL)-2-METHYL-3-FURAMIDE stands out due to its unique furan ring structure and the presence of both methoxy and methyl groups, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-methylfuran-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-9-11(6-7-19-9)14(16)15-10-4-5-12(17-2)13(8-10)18-3/h4-8H,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUUEFMUIZORJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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